molecular formula C8H7ClN2O B6175443 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1250741-79-7

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B6175443
CAS No.: 1250741-79-7
M. Wt: 182.61 g/mol
InChI Key: RDMXTPWBHNCLGF-UHFFFAOYSA-N
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Description

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with ethyl oxalyl chloride followed by cyclization can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: Known for its role in microbial metabolism.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1250741-79-7

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-amino-4-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-4-2-1-3-5-6(4)7(10)8(12)11-5/h1-3,7H,10H2,(H,11,12)

InChI Key

RDMXTPWBHNCLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C(=O)N2)N)C(=C1)Cl

Purity

95

Origin of Product

United States

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